N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide
Description
This compound is a pyrimidine-piperidine-benzamide derivative featuring two trifluoromethyl/trifluoromethoxy groups. The pyrimidine core (2-methyl-6-(trifluoromethyl) substitution) is linked to a piperidin-4-yl moiety, which is further connected to a benzamide group substituted with a 3-(trifluoromethoxy) group. The trifluoromethyl and trifluoromethoxy substituents enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition (e.g., EGFR) .
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N4O2/c1-11-26-15(18(20,21)22)10-16(27-11)29-7-5-13(6-8-29)28-17(30)12-3-2-4-14(9-12)31-19(23,24)25/h2-4,9-10,13H,5-8H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCFPURKHCZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional attributes of the target compound with structurally related analogs from the evidence:
*Predicted using computational tools (e.g., SwissADME).
Key Findings:
Structural Differentiation: The target compound uniquely combines a trifluoromethoxybenzamide with a trifluoromethylpyrimidine-linked piperidine. This dual fluorination distinguishes it from analogs like Compound 1 (chlorinated benzamide) and Compound (non-fluorinated benzamide) . Unlike Compound (pyrazolopyrimidine core), the target compound’s pyrimidine-piperidine scaffold may confer distinct conformational flexibility for target binding .
Physicochemical Properties: The target compound’s higher LogP (~6.2 vs. Its PSA (~70 Ų) is lower than Compound 1 (112 Ų), indicating reduced polarity . Compound’s lower PSA (83 Ų) and LogP (5.91) align with moderate bioavailability, highlighting the impact of piperidin-1-ylmethyl vs. trifluoromethoxy substituents .
Biological Implications :
- Compound 1 and 2 () are confirmed EGFR inhibitors, but their chlorinated benzamides may confer different binding kinetics compared to the target compound’s fluorinated groups .
- The trifluoromethoxy group in the target compound may enhance metabolic stability over trifluoromethyl () due to reduced oxidative metabolism .
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Solvent | Temperature | Key Reagent | Yield Optimization Tips |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | 0–5°C | K₂CO₃ | Use freshly dried solvent to avoid hydrolysis |
| 2 | CH₂Cl₂ | RT | p-trifluoromethylbenzoyl chloride | Monitor reaction via TLC; excess reagent degrades intermediates |
| 3 | CH₃CN | RT | Na pivalate | Ensure anhydrous Na pivalate (≥99%) to maintain purity |
Basic Question: What stability challenges arise during synthesis, and how are they mitigated?
Answer:
- Thermal Sensitivity : Intermediate 2 decomposes upon heating; reactions must be conducted at RT with inert gas purging .
- Light Sensitivity : Protect intermediates from UV light using amber glassware .
- Storage : Avoid long-term storage of intermediates. For final product, use desiccants and store at –20°C under argon .
Advanced Question: How do trifluoromethyl and pyrimidine groups influence reaction kinetics or regioselectivity?
Answer:
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilic substitution rates at the pyrimidine ring’s 4-position, directing reactions to the piperidine nitrogen .
- Steric Hindrance : The 2-methyl group on pyrimidine reduces unwanted ring-opening reactions but may slow nucleophilic attacks, requiring elevated temperatures (40–60°C) for amide coupling .
- Computational Insights : DFT calculations (not in evidence but suggested methodology) can model charge distribution to predict reactive sites .
Advanced Question: How can contradictory data on mutagenicity or decomposition be resolved?
Answer:
- Mutagenicity : Ames II testing showed lower mutagenicity compared to analogous anomeric amides (e.g., benzyl chloride levels). Use ventilation and PPE to mitigate risks .
- Decomposition Pathways : DSC analysis revealed exothermic decomposition above 80°C. Validate thermal stability via accelerated aging studies under controlled humidity .
Safety Question: What hazard assessments are required for handling intermediates?
Answer:
- Risk Mitigation : Follow ACS guidelines for p-trifluoromethylbenzoyl chloride (corrosive) and trichloroisocyanuric acid (oxidizer). Conduct a hazard analysis covering:
- Inhalation risks: Use fume hoods for volatile reagents (e.g., CH₂Cl₂) .
- Mutagenicity: Limit exposure to intermediates using gloveboxes .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .
Advanced Question: How can computational methods guide the design of analogs with improved bioactivity?
Answer:
- Molecular Docking : Use PyRx or AutoDock to simulate binding with biological targets (e.g., kinases), leveraging the trifluoromethoxy group’s lipophilicity for enhanced membrane permeability .
- QSAR Modeling : Correlate substituent effects (e.g., piperidine vs. morpholine) with pharmacokinetic data from related compounds .
Basic Question: Which analytical techniques validate structural integrity and purity?
Answer:
- NMR : ¹⁹F NMR confirms trifluoromethyl/trifluoromethoxy groups; ¹H NMR detects piperidine ring conformation .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to monitor purity (≥95%) and detect decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
